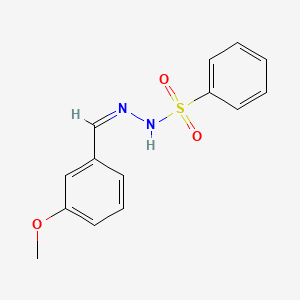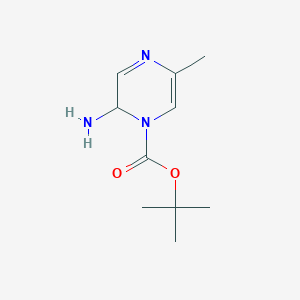
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyrazine ring, an amino group, and a carboxylic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 2-amino-5-methylpyrazinecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinecarboxylic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylpyrazinecarboxylic acid: A precursor in the synthesis of the ester.
Pyrazinecarboxylic acid esters: Other esters with similar structures but different substituents.
Uniqueness
1(2H)-Pyrazinecarboxylic acid, 2-amino-5-methyl-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
1823361-43-8 |
|---|---|
Formule moléculaire |
C10H17N3O2 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl 2-amino-5-methyl-2H-pyrazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O2/c1-7-6-13(8(11)5-12-7)9(14)15-10(2,3)4/h5-6,8H,11H2,1-4H3 |
Clé InChI |
SOFJZGBCGARHKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(C=N1)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
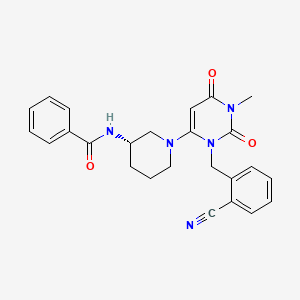


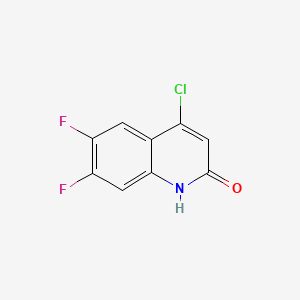
![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)

![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
methanone](/img/structure/B14117810.png)
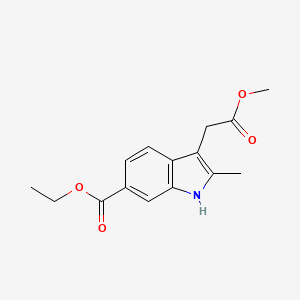
![2-[(2S)-6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B14117816.png)

